1-Phenylmethyl-1h-indole-2-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

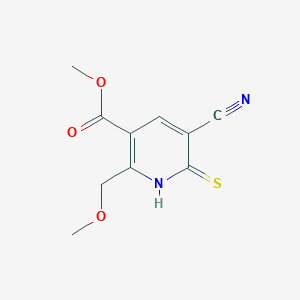

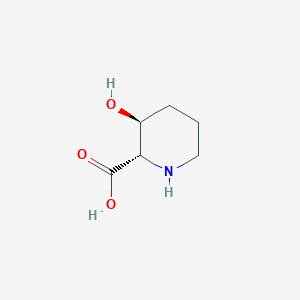

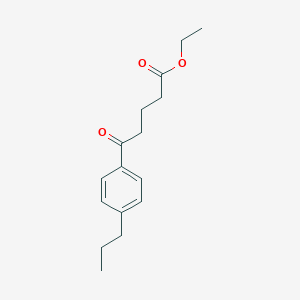

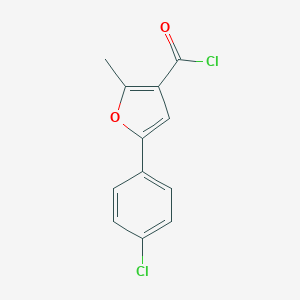

“1-Phenylmethyl-1h-indole-2-methanol” is a chemical compound with the molecular formula C16H15NO . It is also known by its synonyms “(1-Benzylindol-2-yl)methanol” and "(1-benzyl-1H-indol-2-yl)methanol" . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of “1-Phenylmethyl-1h-indole-2-methanol” can be achieved from "1-Benzyl-1H-indole-2-carboxylic acid ethyl ester" . Indole derivatives are important in the synthesis of various organic compounds due to their biological and pharmaceutical activities .Molecular Structure Analysis

The molecular weight of “1-Phenylmethyl-1h-indole-2-methanol” is 237.3 . The compound has a density of approximately 1.1 g/cm^3 .Chemical Reactions Analysis

Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in cell biology and have various biologically vital properties .Physical And Chemical Properties Analysis

The melting point of “1-Phenylmethyl-1h-indole-2-methanol” is predicted to be 142.97°C, and its boiling point is approximately 456.0°C at 760 mmHg . The compound has a density of approximately 1.1 g/cm^3 .Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-Phenylmethyl-1h-indole-2-methanol, have shown significant antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This makes them potentially useful in the treatment of diseases characterized by inflammation.

Anticancer Applications

Indole derivatives have been found to exhibit anticancer properties . SR13668, a derivative designed to mimic the unique anticancer mechanisms of dietary indole-3-carbinol, blocks Akt signaling .

Anti-HIV Properties

Indole derivatives have shown potential in the treatment of HIV . For example, indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .

Antioxidant Properties

Indole derivatives are known to possess antioxidant properties . This makes them potentially useful in combating oxidative stress-related diseases.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications in the management and treatment of diabetes.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-Phenylmethyl-1h-indole-2-methanol is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives . .

Mode of Action

The mode of action of indole derivatives can vary depending on the specific compound and its targets. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .

Result of Action

Indole derivatives in general have been found to possess various biological activities .

properties

IUPAC Name |

(1-benzylindol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-12-15-10-14-8-4-5-9-16(14)17(15)11-13-6-2-1-3-7-13/h1-10,18H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGSXDYXHCJWET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597011 |

Source

|

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylmethyl-1h-indole-2-methanol | |

CAS RN |

187264-03-5 |

Source

|

| Record name | (1-Benzyl-1H-indol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)

![5,6-Dihydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B61244.png)